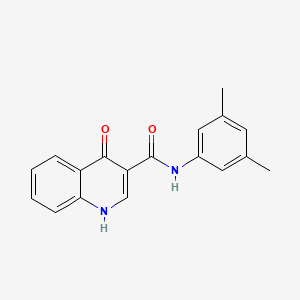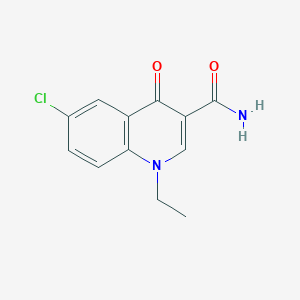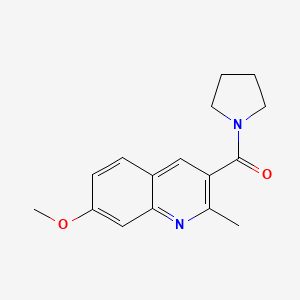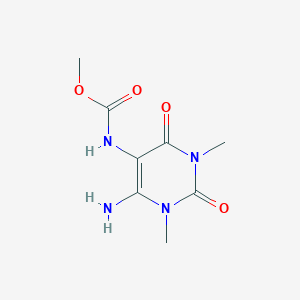
(6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone, also known as MMQ, is a synthetic compound with potential therapeutic applications. MMQ is a derivative of quinoline and has been shown to exhibit anti-inflammatory and anti-tumor properties.
Applications De Recherche Scientifique
(6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of this compound in a mouse model of acute lung injury. The results showed that this compound significantly reduced lung inflammation and improved lung function. Another study explored the anti-tumor properties of this compound in breast cancer cells. The findings indicated that this compound inhibited cancer cell growth and induced cell death.
Mécanisme D'action
The mechanism of action of (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, this compound has been found to reduce oxidative stress, inhibit angiogenesis, and modulate the immune system. This compound has also been shown to have neuroprotective effects in a rat model of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-tumor properties, which could be useful in the development of new drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which could make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone. One area of interest is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic potential. Additionally, further studies are needed to explore the potential neuroprotective effects of this compound in other models of neurodegenerative disease.
Méthodes De Synthèse
The synthesis of (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone involves a multistep process that starts with the condensation of 2-methylquinoline-3-carbaldehyde with pyrrolidine. The resulting product is then reacted with methoxyamine hydrochloride to form the oxime derivative. The final step involves the reduction of the oxime with sodium borohydride to yield this compound.
Propriétés
IUPAC Name |
(6-methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-14(16(19)18-7-3-4-8-18)10-12-9-13(20-2)5-6-15(12)17-11/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAWSQQCPMKPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)


![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)

![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)